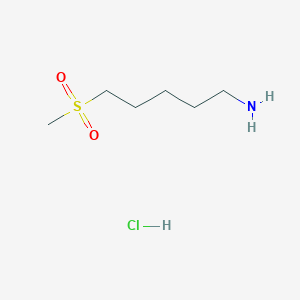

5-Methanesulfonylpentan-1-amine hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 5-Methanesulfonylpentan-1-amine hydrochloride is C6H16ClNO2S. Its molecular weight is 201.72 g/mol. For a detailed molecular structure, it’s recommended to refer to databases like PubChem .Chemical Reactions Analysis

The specific chemical reactions involving 5-Methanesulfonylpentan-1-amine hydrochloride are not provided in the search results. Detailed information about its reactivity can be found in specialized chemical databases or literature .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methanesulfonylpentan-1-amine hydrochloride include a molecular weight of 201.72 g/mol. More detailed properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Synthesis of Chiral Nonracemic Amines

Uenishi et al. (2004) describe stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including the synthesis of N-substituted 1-(2-pyridinyl)ethylamines. This method is significant for producing optically pure and meso triamine ligands having two pyridine rings (Uenishi et al., 2004).

Reactions with Sulfhydryl Reagents

Kluger and Tsui (1980) explored the reactions of methyl methanesulfonothioate (MMTS), a sulfhydryl reagent, with amines in water. Their study suggests caution in using MMTS due to potential undesired reactions with amines (Kluger & Tsui, 1980).

Reductive Deamination of Aromatic Amines

Wang and Guziec (2001) discuss a convenient method for reductive deamination of aromatic amines using amination of corresponding arylamine methanesulfonamides. This process involves the formation of diazenes from intermediate aryl methanesulfonylhydrazines, which is crucial for the deaminated products (Wang & Guziec, 2001).

Effective Density Measurements of Aminium Salts

Perraud, Smith, and Olfert (2023) conducted effective density measurements of various salts, including sodium methanesulfonate and aminium chloride nanoparticles. These measurements are vital for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors in atmospheric studies (Perraud, Smith, & Olfert, 2023).

Structural Studies and Synthesis of Sulfonamides

Upadhyaya et al. (1997) report on the synthesis and structural analysis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo [3,2-e] [2H-1,5] oxazocinium methanesulfonate. This includes ring opening reactions and crystal structure analyses, highlighting the utility in synthetic chemistry and structural biology (Upadhyaya et al., 1997).

Particle Formation Enhanced by Monoethanolamine

Shen et al. (2019) evaluated the enhancing potential of monoethanolamine on methanesulfonic acid-driven new particle formation. Their findings clarify the importance of hydrogen bonding capacity from non-amino groups of amines in atmospheric chemistry and aerosol formation (Shen et al., 2019).

Hydrolysis, Adsorption, and Biodegradation Under Methanogenic Conditions

Zhu et al. (2018) explored the transformation of bensulfuron methyl under methanogenic conditions, including its mineralization to methane through hydrolysis, adsorption, and biodegradation. This research is important for understanding the environmental impact and biotransformation of sulfonylurea herbicides (Zhu et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-methylsulfonylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S.ClH/c1-10(8,9)6-4-2-3-5-7;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXNANIGXMFZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole](/img/structure/B1380031.png)

![3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1380036.png)

![ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B1380039.png)

![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)

![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)